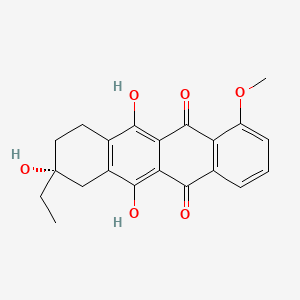

(9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Description

The compound (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a synthetic anthracycline derivative characterized by a tetracyclic planar aglycone core with a C9 ethyl substituent in the R-configuration. This structural motif places it within the anthracycline class of chemotherapeutic agents, which are renowned for their DNA-intercalating and topoisomerase II-inhibiting activities. Unlike natural anthracyclines such as doxorubicin (DOX) or daunorubicin, the ethyl group at C9 and its stereochemistry may influence its pharmacokinetic and pharmacodynamic properties, including reduced cardiotoxicity or altered metabolic pathways .

Properties

IUPAC Name |

(9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-3-21(26)8-7-10-12(9-21)19(24)15-16(17(10)22)20(25)14-11(18(15)23)5-4-6-13(14)27-2/h4-6,22,24,26H,3,7-9H2,1-2H3/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHXRNYXQQVEDV-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multi-step organic reactions. One common approach starts with the preparation of a suitable tetracene precursor, followed by functional group modifications to introduce the hydroxyl and methoxy groups. Key steps may include:

Aldol Condensation: Formation of the tetracene core through aldol condensation reactions.

Hydroxylation: Introduction of hydroxyl groups via selective hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Methoxylation: Addition of the methoxy group using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted tetracene derivatives depending on the nucleophile used.

Chemistry:

Organic Electronics: The compound’s extended conjugated system makes it a candidate for organic semiconductors and photovoltaic materials.

Catalysis: Its functional groups can serve as ligands in catalytic processes.

Biology and Medicine:

Anticancer Research: The compound’s structure is similar to anthracyclines, a class of chemotherapeutic agents, suggesting potential anticancer properties.

Antibiotic Development: Its structural features may be explored for antibiotic activity.

Industry:

Dye and Pigment Production: The compound’s chromophoric properties can be utilized in the manufacture of dyes and pigments.

Material Science:

Mechanism of Action

The compound’s mechanism of action in biological systems may involve interactions with DNA or proteins, similar to other tetracene derivatives. Its hydroxyl and methoxy groups can form hydrogen bonds and other interactions, influencing its binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application, such as anticancer or antibiotic activity.

Comparison with Similar Compounds

Comparison with Similar Anthracycline Compounds

Structural and Functional Group Variations

The biological activity and toxicity profiles of anthracyclines are highly dependent on substitutions at the C7 (sugar moiety) and C9 positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity and Mechanism of Action

Anthracyclines primarily exert cytotoxicity via DNA intercalation, topoisomerase II inhibition, and free radical generation.

Table 2: Bioactivity Comparison

Key Findings:

Metabolic and Pharmacokinetic Profiles

Metabolic stability and elimination pathways are critical for anthracycline efficacy and safety.

Table 3: Metabolic Pathways and Elimination

Key Insights:

Biological Activity

(9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a synthetic compound belonging to the tetracene family. Its unique structure suggests potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity based on available research findings.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.34 g/mol

Biological Activity Overview

Research indicates that (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione exhibits various biological activities including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential in protecting cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing inflammation.

Antioxidant Activity

Antioxidant assays have demonstrated that (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione effectively scavenges free radicals.

Table 1: Antioxidant Activity Comparison

Anticancer Potential

Studies have focused on the compound's effects on various cancer cell lines. In vitro assays indicate that it can induce apoptosis in breast cancer cells.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving MCF-7 cells treated with varying concentrations of the compound:

- Concentration : 10 µM to 50 µM

- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed using a murine model of inflammation. It was found to reduce levels of pro-inflammatory cytokines.

Table 2: Cytokine Levels Post-Treatment

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 90 |

| IL-1β | 180 | 100 |

The proposed mechanisms for the biological activities of (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione include:

- Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.

- Cell Cycle Arrest : Evidence suggests that the compound may interfere with cell cycle progression in cancer cells.

- Cytokine Modulation : It appears to downregulate inflammatory cytokines through inhibition of NF-kB signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of tetracene compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For instance, research suggests that tetracene derivatives can disrupt cellular redox balance, which is crucial for cancer cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it shows activity against a range of bacteria and fungi. The hydroxyl groups in its structure may contribute to its ability to penetrate microbial membranes and disrupt cellular functions .

Materials Science Applications

Organic Photovoltaics

In materials science, (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione has potential applications in organic photovoltaics (OPVs). Its conjugated system allows for efficient light absorption and charge transport. Research has demonstrated that incorporating such tetracene derivatives into polymer blends can enhance the overall efficiency of solar cells .

Organic Light Emitting Diodes (OLEDs)

The compound's luminescent properties make it suitable for use in OLED technology. Its ability to emit light when electrically stimulated can be harnessed to create more efficient and vibrant displays. Studies have shown that devices using this compound exhibit improved brightness and color purity compared to traditional materials .

Environmental Applications

Photodegradation Studies

Environmental studies have begun to explore the degradation pathways of tetracene derivatives under UV light exposure. Understanding the photodegradation process is essential for assessing the environmental impact of these compounds when used in industrial applications. Initial findings suggest that while some degradation products are benign, others may pose ecological risks .

Soil Remediation

There is ongoing research into the use of this compound in soil remediation efforts. Its ability to interact with various pollutants could be leveraged to develop new strategies for cleaning contaminated sites. The effectiveness of such applications depends on the compound's stability and reactivity under environmental conditions .

Case Studies

Q & A

Q. What are the key challenges in synthesizing (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, and what methodological strategies address them?

Synthesis challenges include controlling stereochemistry at the 9R position and preserving hydroxyl/methoxy groups during reactions. Methodological approaches:

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups to prevent undesired oxidation .

- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis, as described for related tetracene derivatives .

- Purification : Reverse-phase HPLC with C18 columns to isolate intermediates, validated by NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?

- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar compounds (e.g., ’s crystal structure analysis of a xanthene-dione derivative) .

- NMR spectroscopy : Compare coupling constants (e.g., ) in the tetracyclic core with computational models (DFT) to confirm stereochemistry .

- Optical rotation : Cross-reference experimental [α] values with literature data for related anthraquinones .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., reports a calculated boiling point of 794.6°C, suggesting thermal stability up to ~250°C) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 9R vs. 9S configuration) influence biological activity, and what in vitro assays are most sensitive to these differences?

- Comparative assays : Test enantiomers in cell-based models (e.g., cytotoxicity against cancer lines) using flow cytometry to measure apoptosis. ’s hydrochloride derivative showed stereospecific binding to DNA topoisomerases .

- Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase) using software like AutoDock Vina, correlating binding affinity with experimental IC values .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

- Data reconciliation : Cross-validate computed properties (e.g., ’s logP = 1.589) with experimental measurements via shake-flask method .

- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) for in vitro studies, noting discrepancies between theoretical (ACD/Labs) and observed solubility .

Q. What advanced analytical techniques are critical for characterizing degradation products or metabolites?

- LC-QTOF-MS : Identify hydroxylated or demethylated metabolites using fragmentation patterns (e.g., m/z shifts of +16 or -14 Da) .

- EPR spectroscopy : Detect radical intermediates formed during photodegradation, as observed in related anthraquinones .

Q. How should researchers design experiments to study the environmental fate of this compound, particularly its persistence in aquatic systems?

- Microcosm studies : Simulate aquatic environments with sediment/water ratios of 1:10. Monitor half-life via LC-MS/MS, referencing ’s framework for abiotic/biotic transformations .

- QSAR modeling : Predict biodegradability using EPI Suite™, validated against experimental OECD 301F data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.